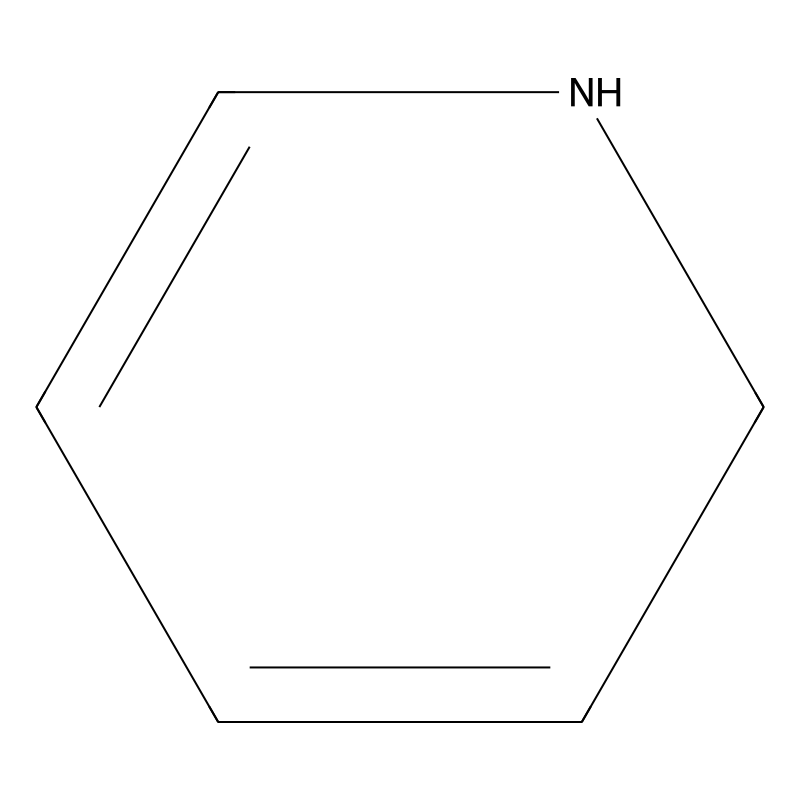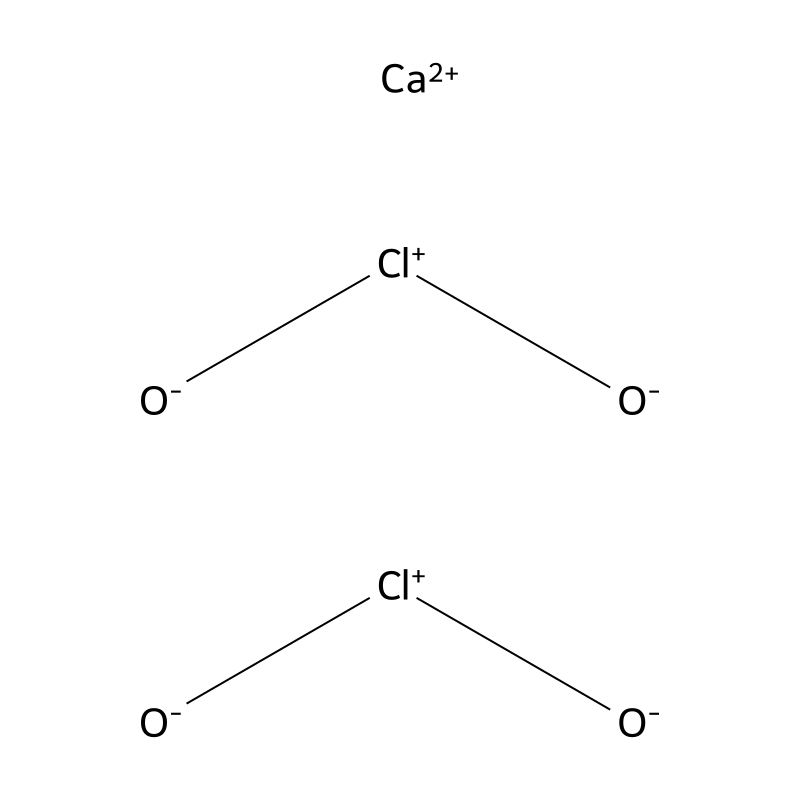(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
In terms of results or outcomes, these would also be highly dependent on the specific research context
- This compound is available for purchase from various chemical suppliers, indicating that it is used in laboratory research .
- It is often used in the field of peptide synthesis . They are typically used as building blocks in the creation of more complex molecules, particularly peptides and proteins .
- The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted .
- In terms of results or outcomes, these would also be highly dependent on the specific research context. In general, the use of such compounds can enable the synthesis of peptides with specific properties, which can then be used in further research or in the development of therapeutic agents .
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl protecting group on the amino function and a dichlorophenyl substituent on the propanoic acid moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential applications in drug development and as a building block for peptide synthesis. The structural complexity of this compound allows for various interactions in biological systems, making it a subject of study for its biological activity and synthesis methods.
The reactivity of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid can be attributed to its functional groups. Key reactions include:
- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid, which may enhance its biological activity.
- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in medicinal chemistry for drug formulation.
- Amide Formation: The amino group can participate in amide bond formation with carboxylic acids or activated esters, facilitating peptide synthesis.
These reactions are foundational for modifying the compound's structure to improve its pharmacological properties.
Research indicates that compounds similar to (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid exhibit various biological activities, including:
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Anticancer Activity: Certain analogs have been investigated for their ability to inhibit cancer cell proliferation, indicating promise in cancer therapy.
- Neuroprotective Effects: Compounds with similar structural features have been studied for neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Understanding these biological activities is crucial for exploring therapeutic applications.
Several methods have been developed for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid:
- Conventional Organic Synthesis: This involves standard reactions such as amination and carboxylic acid activation followed by coupling reactions.
- Solid-phase Peptide Synthesis: Utilizing solid supports allows for the sequential addition of amino acids, including this compound as a building block.
- Enzymatic Synthesis: Enzymes can be employed to catalyze specific transformations, providing a more environmentally friendly approach.
These methods highlight the versatility in synthesizing complex amino acid derivatives.
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid has several applications:
- Pharmaceutical Development: As a precursor in the synthesis of bioactive peptides and drugs.
- Research Tool: Used in studies investigating amino acid behavior and interactions within biological systems.
- Chemical Biology: Serves as a model compound for exploring the structure-activity relationship of amino acids.
The compound's unique features make it valuable in both academic and industrial research settings.
Studies on the interactions of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid with biological targets are essential for understanding its pharmacodynamics. Research typically focuses on:
- Protein Binding Studies: Evaluating how well the compound interacts with various proteins can elucidate its mechanism of action.
- Cellular Uptake Experiments: Investigating how effectively the compound enters cells can inform on its bioavailability and therapeutic potential.
- Receptor Binding Affinity: Assessing binding affinities to specific receptors helps predict biological effects and therapeutic uses.
These studies contribute to a comprehensive understanding of the compound's potential applications.
Several compounds share structural features with (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-3-(4-chlorophenyl)propanoic acid | Chlorophenyl group | Known for neuroprotective effects |
| 3-(2-Chlorophenyl)alanine | Simple phenyl substitution | Exhibits antimicrobial activity |
| 4-(tert-butoxycarbonyl)phenylalanine | Similar protecting group | Used extensively in peptide synthesis |
These compounds illustrate variations in substituents that influence their biological activities and synthetic utility. The uniqueness of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid lies in its specific dichlorophenyl substitution and tert-butoxycarbonyl protection, which may enhance its stability and reactivity compared to others.








